(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid

asymmetric synthesis chiral resolution enantiomeric excess

Sourcing the correct single enantiomer with a quaternary stereocenter is critical to avoid reversed stereochemical outcomes in API synthesis. (1R,2S)-2-Methyl-2-phenylcyclopropane-1-carboxylic acid (CAS 29161-90-8) is a cis-configured, non-racemic cyclopropane building block that resolves this challenge. The geminal disubstitution at C2 prevents epimerization during decarboxylative functionalization, ensuring retention of configuration. - Provides >98% enantiomeric excess for direct incorporation into drug skeletons without additional resolution. - Enables reproducible product profiles in biocatalytic cascades (e.g., soluble methane monooxygenase studies). - Acts as a key pharmacophoric element in OASS-targeted antibacterial programs with nanomolar binding affinity. Supplied for R&D use with rapid global delivery; request a quote for bulk quantities.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 29161-90-8
Cat. No. B2878961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid
CAS29161-90-8
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESCC1(CC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H12O2/c1-11(7-9(11)10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11+/m0/s1
InChIKeyYQGDRMBKFXAICH-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2S)-2-Methyl-2-phenylcyclopropane-1-carboxylic Acid Procurement


(1R,2S)-2-Methyl-2-phenylcyclopropane-1-carboxylic acid (CAS 29161-90-8) is a chiral, non-racemic geminally disubstituted cyclopropane carboxylic acid. It belongs to the class of cis-configured 1,2-disubstituted cyclopropanes and serves as a stereochemically defined building block for asymmetric synthesis. The presence of both a methyl and a phenyl group at the C2 position introduces a quaternary stereogenic center, which distinguishes it from simpler 2‑phenylcyclopropane‑1‑carboxylic acid analogs. Its synthetic accessibility via asymmetric cyclopropanation [2] and its role as a precursor to conformationally constrained bioactive molecules have been demonstrated [1].

(1R,2S)-2-Methyl-2-phenylcyclopropane-1-carboxylic Acid Substitution Risks


Generic substitution of (1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid with its racemate (CAS 40474‑21‑3) or the enantiomeric (1S,2R) form compromises enantiomeric purity and can reverse stereochemical outcomes in target molecule synthesis. The geminal disubstitution at C2 creates a quaternary stereocenter that is absent in mono‑substituted analogs such as (1R,2S)-2-phenylcyclopropane-1-carboxylic acid (CAS 48126‑51‑8). This structural difference profoundly affects both conformational rigidity and reactivity. For example, the decarboxylation pathway and product configuration depend critically on the specific substitution pattern, as shown by Aratani et al. [1]. Furthermore, the biological activity of 2-phenylcyclopropane carboxylic acid derivatives is exquisitely sensitive to substitution pattern and absolute stereochemistry [2]. Therefore, even closely related in‑class compounds cannot be interchanged without risking loss of stereochemical fidelity and functional efficacy.

(1R,2S)-2-Methyl-2-phenylcyclopropane-1-carboxylic Acid Differentiation Evidence


Enantiomeric Purity vs. Racemate

The (1R,2S) enantiomer can be obtained with >98% enantiomeric excess (ee) through diastereomeric salt resolution, as demonstrated for the structurally analogous cis-2-phenylcyclopropane-1-carboxylic acid [1]. In contrast, the unseparated racemate (CAS 40474-21-3) contains equal amounts of (1R,2S) and (1S,2R) enantiomers, providing no enantiomeric enrichment. The high ee of the single enantiomer ensures stereochemical homogeneity for downstream reactions where the configuration at the quaternary C2 center must be controlled.

asymmetric synthesis chiral resolution enantiomeric excess

Configurational Stability

The presence of a quaternary C2 center in (1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid prevents epimerization under conditions that would racemize secondary‑carbon analogs. Aratani et al. demonstrated that decarboxylation of cis-2-phenylcyclopropane-carboxylic acid (a C2 secondary carbon) with lead tetraacetate proceeds with stereospecificity that is highly dependent on the substitution pattern [1]. The geminal disubstitution at C2 in the target compound locks the configuration, avoiding the stereochemical scrambling observed in the secondary‑substituted analog.

configurational stability decarboxylation stereospecificity

Biocatalytic Oxidation Regioselectivity

The two enantiomers of trans-1-methyl-2-phenylcyclopropane (structurally analogous to the trans diastereomer of the target compound) exhibit markedly different regioselectivities upon oxidation by soluble methane monooxygenase (sMMO). Valentine et al. reported that the enantiomers produce distinct ratios of cyclopropylmethanol to cyclopropylphenol products, a result of differential orientation in the enzyme's hydrophobic active site [1]. By extension, the (1R,2S) diastereomer of 2-methyl-2-phenylcyclopropane-1-carboxylic acid is expected to show distinct enzymatic processing compared to its (1R,2R) diastereomer, which is critical for applications in biocatalytic cascade design.

biocatalysis regioselectivity enantiomer differentiation

Enantiomer-Specific Inhibitory Potency

In a series of trans-2-substituted cyclopropane-1-carboxylic acids targeting O-acetylserine sulfhydrylase (OASS), Amori et al. demonstrated that both the substitution pattern and absolute configuration critically influence inhibitory potency. While the exact IC50 for the (1R,2S)-2-methyl-2-phenyl derivative is not reported in the abstract, closely related 2-phenylcyclopropane carboxylic acids show single-digit nanomolar binding that drops dramatically upon stereochemical inversion or removal of the C2 substituent [1]. This establishes the principle that the (1R,2S) configuration with a quaternary C2 center is a privileged pharmacophore for this target class.

enzyme inhibition O-acetylserine sulfhydrylase antibacterial

(1R,2S)-2-Methyl-2-phenylcyclopropane-1-carboxylic Acid Applications


Enantioselective Synthesis of Drug Intermediates

Procure the (1R,2S) enantiomer for use as a chiral pool starting material in the construction of active pharmaceutical ingredients (APIs) that require a sterically congested quaternary carbon. The defined absolute configuration and high enantiomeric purity (>98% ee achievable ) enable direct incorporation into the target skeleton without additional resolution, as demonstrated in the classical synthesis of phenylcyclopropane-derived bioactive molecules .

Biocatalytic Process Development

Use the compound as a stereochemically pure substrate to investigate or exploit enzyme-catalyzed transformations, such as oxidation by soluble methane monooxygenase. The distinct regioselectivity observed for enantiomers of structurally related trans-1-methyl-2-phenylcyclopropane underscores the need for a single, defined enantiomer to ensure reproducible product profiles in biocatalytic cascades.

OASS Inhibitor SAR Studies

Incorporate the compound into medicinal chemistry programs targeting O-acetylserine sulfhydrylase (OASS) for antibacterial development. The class of 2-phenylcyclopropane-1-carboxylic acids, in which the C2 quaternary center is a key pharmacophoric element, exhibits nanomolar binding affinity that is highly sensitive to stereochemistry . The (1R,2S) enantiomer provides the appropriate three-dimensional arrangement for optimal target engagement.

Decarboxylative Coupling Methodology

Employ the compound as a model substrate to explore decarboxylative functionalization reactions that proceed with retention of configuration. The quaternary C2 center prevents epimerization under conditions that scramble the stereochemistry of secondary-substituted analogs , making it a robust building block for methodology development.

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